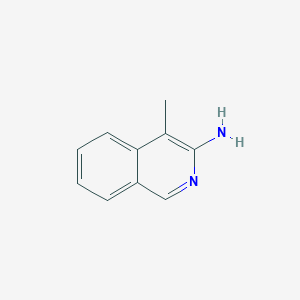

4-Methylisoquinolin-3-amine

Overview

Description

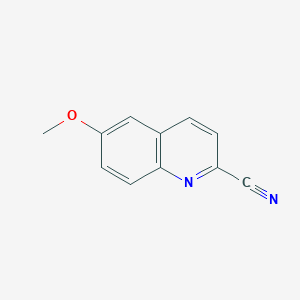

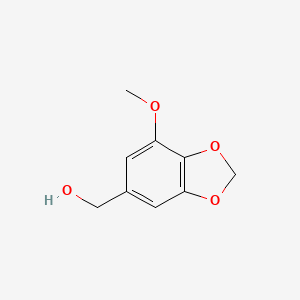

4-Methylisoquinolin-3-amine, also known as 3-Amino-4-methylisochinolin or 4-methyl-3-isoquinolinamine, is an organic compound with the molecular formula C10H10N2 . It is used for industrial and scientific research purposes .

Synthesis Analysis

The synthesis of this compound and its analogues has been a subject of research in the field of industrial and synthetic organic chemistry . Various synthesis protocols have been reported, including Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

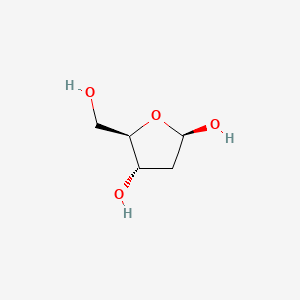

The molecular structure of this compound consists of a benzene ring fused with a pyridine moiety . The molecular weight of this compound is 158.2 g/mol.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 158.2 g/mol. The compound is solid in physical form.Scientific Research Applications

1. Neurological Research

4-Methylisoquinolin-3-amine and its derivatives have been extensively studied in the context of neurological disorders, particularly Parkinson's disease. Researchers have identified various tetrahydroisoquinolines, which are structurally similar to this compound, as endogenous substances in the brain. These compounds have been linked to the induction of parkinsonism and are found in higher concentrations in the cerebrospinal fluid of patients with Parkinson's disease compared to controls (Kotake et al., 1995); (Niwa et al., 1991).

2. Chemical Synthesis and Drug Development

This compound and related compounds are used in synthetic chemistry, particularly in the synthesis of novel heterocyclic compounds. These substances serve as key intermediates in creating complex molecular structures, which can be useful in drug development and other chemical applications (Chen et al., 2021); (Zhu et al., 2017).

3. Exploration of Pharmacological Effects

The pharmacological effects of tetrahydroisoquinolines are also a significant area of research. Studies have investigated their effects on blood pressure, respiration, and smooth muscle, providing insights into how these compounds could potentially be used in therapeutic applications (Fassett & Hjort, 1938). Additionally, their neuroprotective effects on cultured rat mesencephalic neurons have been explored, highlighting their potential in treating neurological disorders (Kotake et al., 2005).

4. Investigating Metabolic Pathways

Studies have also focused on understanding the metabolism and the ability of these compounds to penetrate the blood-brain barrier, which is crucial for developing drugs targeting the central nervous system. Such research aids in understanding the role of these compounds in diseases like Parkinson's and their potential therapeutic applications (Kikuchi et al., 1991).

Safety and Hazards

The safety data sheet for 3-Amino-4-methylisoquinoline, a compound similar to 4-Methylisoquinolin-3-amine, suggests avoiding dust formation and avoiding breathing mist, gas, or vapors. It also advises against contacting with skin and eye and recommends using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Mechanism of Action

Mode of Action

The specific interactions of 4-Methylisoquinolin-3-amine with its targets, and the resulting changes, are areas of ongoing research .

Biochemical Pathways

Isoquinoline and its derivatives have been implicated in various biochemical pathways, but the specific pathways influenced by this compound remain to be elucidated .

Properties

IUPAC Name |

4-methylisoquinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-9-5-3-2-4-8(9)6-12-10(7)11/h2-6H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWLVOLHIRQSGOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC2=CC=CC=C12)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90315019 | |

| Record name | 4-methylisoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90315019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7697-66-7 | |

| Record name | 7697-66-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291099 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-methylisoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90315019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.